molecular formula C12H13NO3 B281901 Methyl 4-oxo-4-(3-toluidino)-2-butenoate

Methyl 4-oxo-4-(3-toluidino)-2-butenoate

Cat. No. B281901
M. Wt: 219.24 g/mol
InChI Key: AGAPSEQKUAYHRY-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-oxo-4-(3-toluidino)-2-butenoate, also known as MTTB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MTTB is a yellow crystalline powder that is soluble in organic solvents.

Scientific Research Applications

Methyl 4-oxo-4-(3-toluidino)-2-butenoate has been extensively studied for its potential applications in various fields of scientific research. It has been found to have anti-inflammatory, anti-tumor, and anti-viral properties. Methyl 4-oxo-4-(3-toluidino)-2-butenoate has also been studied for its potential use as a fluorescent probe for the detection of metal ions.

Mechanism of Action

The mechanism of action of Methyl 4-oxo-4-(3-toluidino)-2-butenoate is not fully understood. However, it has been suggested that Methyl 4-oxo-4-(3-toluidino)-2-butenoate exerts its anti-inflammatory and anti-tumor effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are known to be involved in inflammation and tumor growth.
Biochemical and Physiological Effects
Methyl 4-oxo-4-(3-toluidino)-2-butenoate has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the production of prostaglandins, which are known to be involved in inflammation and tumor growth. Methyl 4-oxo-4-(3-toluidino)-2-butenoate has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, Methyl 4-oxo-4-(3-toluidino)-2-butenoate has been shown to have anti-viral activity against herpes simplex virus type 1.

Advantages and Limitations for Lab Experiments

Methyl 4-oxo-4-(3-toluidino)-2-butenoate has several advantages for lab experiments. It is a stable compound that can be easily synthesized. Methyl 4-oxo-4-(3-toluidino)-2-butenoate is also soluble in organic solvents, which makes it easy to work with in the lab. However, Methyl 4-oxo-4-(3-toluidino)-2-butenoate has some limitations for lab experiments. It is a toxic compound that requires special handling and disposal procedures. Additionally, Methyl 4-oxo-4-(3-toluidino)-2-butenoate is not water-soluble, which limits its potential applications in aqueous environments.

Future Directions

There are several future directions for the study of Methyl 4-oxo-4-(3-toluidino)-2-butenoate. One area of research is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research is the exploration of the potential use of Methyl 4-oxo-4-(3-toluidino)-2-butenoate as a fluorescent probe for the detection of metal ions in biological systems. Additionally, further studies are needed to fully understand the mechanism of action of Methyl 4-oxo-4-(3-toluidino)-2-butenoate and its potential applications in the treatment of inflammatory diseases, cancer, and viral infections.
Conclusion
In conclusion, Methyl 4-oxo-4-(3-toluidino)-2-butenoate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a stable compound that can be easily synthesized and has anti-inflammatory, anti-tumor, and anti-viral properties. Methyl 4-oxo-4-(3-toluidino)-2-butenoate has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of Methyl 4-oxo-4-(3-toluidino)-2-butenoate, including the development of new synthesis methods and the exploration of its potential use as a fluorescent probe.

Synthesis Methods

Methyl 4-oxo-4-(3-toluidino)-2-butenoate can be synthesized through a multistep process that involves the reaction of 3-nitrotoluene with ethyl acetoacetate, followed by the reduction of the nitro group to an amino group and subsequent condensation with methyl acrylate. The final product is obtained by the hydrolysis of the ester group.

properties

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

methyl (E)-4-(3-methylanilino)-4-oxobut-2-enoate

InChI

InChI=1S/C12H13NO3/c1-9-4-3-5-10(8-9)13-11(14)6-7-12(15)16-2/h3-8H,1-2H3,(H,13,14)/b7-6+

InChI Key

AGAPSEQKUAYHRY-VOTSOKGWSA-N

Isomeric SMILES

CC1=CC(=CC=C1)NC(=O)/C=C/C(=O)OC

SMILES

CC1=CC(=CC=C1)NC(=O)C=CC(=O)OC

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C=CC(=O)OC

Origin of Product

United States

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